Cas no 1804050-99-4 (1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)

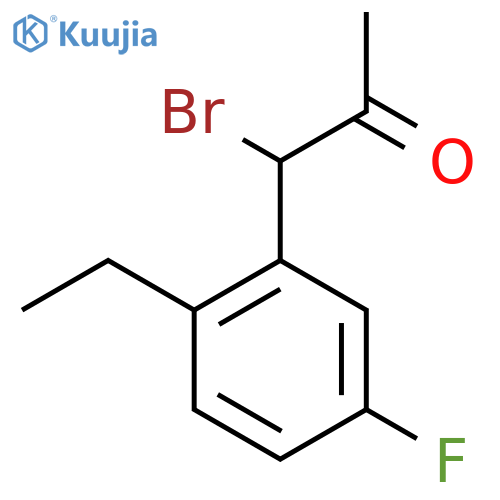

1804050-99-4 structure

商品名:1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one

CAS番号:1804050-99-4

MF:C11H12BrFO

メガワット:259.114786148071

CID:4972412

1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one

-

- インチ: 1S/C11H12BrFO/c1-3-8-4-5-9(13)6-10(8)11(12)7(2)14/h4-6,11H,3H2,1-2H3

- InChIKey: OOTRBRRHHFLRCG-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=C(C=CC=1CC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.1

1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023152-1g |

1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one |

1804050-99-4 | 97% | 1g |

1,549.60 USD | 2021-06-24 | |

| Alichem | A013023152-250mg |

1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one |

1804050-99-4 | 97% | 250mg |

475.20 USD | 2021-06-24 | |

| Alichem | A013023152-500mg |

1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one |

1804050-99-4 | 97% | 500mg |

847.60 USD | 2021-06-24 |

1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1804050-99-4 (1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬